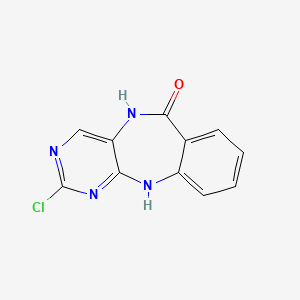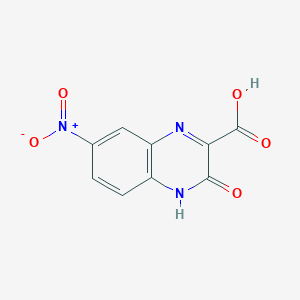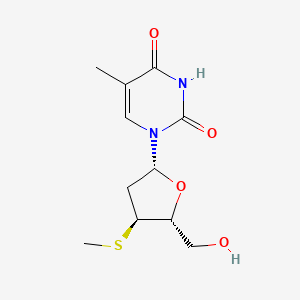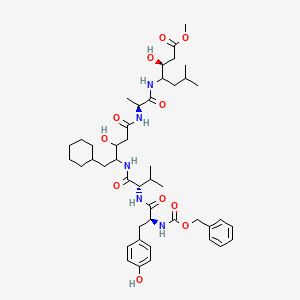
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, is a potent inhibitor of aspartic proteases. It is a naturally occurring peptide that was first isolated from cultures of various species of Actinomyces. This compound is known for its ability to inhibit pepsin and other acid proteases, making it a valuable tool in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, involves multiple steps. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反应分析
Types of Reactions
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Substitution reactions can take place at the aromatic ring and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, has numerous applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a standard in chromatography.
Biology: Employed in studies of protease activity and protein degradation.
Medicine: Investigated for its potential therapeutic effects in diseases involving protease dysregulation, such as cancer and Alzheimer’s disease.
Industry: Utilized in the production of protease inhibitors for various applications.
作用机制
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, exerts its effects by binding to the active site of aspartic proteases, thereby inhibiting their activity. The compound forms a stable complex with the enzyme, preventing substrate binding and subsequent proteolysis. This inhibition is crucial for studying protease function and developing therapeutic agents.
相似化合物的比较
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, is unique due to its high specificity and potency as an aspartic protease inhibitor. Similar compounds include:
Pepstatin B: Another potent aspartic protease inhibitor with a slightly different structure.
Ritonavir: An HIV protease inhibitor used in antiretroviral therapy.
Saquinavir: Another HIV protease inhibitor with a different chemical structure.
These compounds share the common feature of inhibiting protease activity but differ in their specific targets and applications.
属性
CAS 编号 |
145031-48-7 |
|---|---|
分子式 |
C45H67N5O11 |
分子量 |
854.0 g/mol |
IUPAC 名称 |
methyl (3S)-4-[[(2S)-2-[[5-cyclohexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoate |
InChI |
InChI=1S/C45H67N5O11/c1-27(2)21-34(38(53)25-40(55)60-6)47-42(56)29(5)46-39(54)24-37(52)35(22-30-13-9-7-10-14-30)48-44(58)41(28(3)4)50-43(57)36(23-31-17-19-33(51)20-18-31)49-45(59)61-26-32-15-11-8-12-16-32/h8,11-12,15-20,27-30,34-38,41,51-53H,7,9-10,13-14,21-26H2,1-6H3,(H,46,54)(H,47,56)(H,48,58)(H,49,59)(H,50,57)/t29-,34?,35?,36-,37?,38-,41-/m0/s1 |
InChI 键 |
MOAKIYMENIQLRH-LEPHUZGGSA-N |
手性 SMILES |
C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)OC)O)NC(=O)CC(C(CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |
规范 SMILES |
CC(C)CC(C(CC(=O)OC)O)NC(=O)C(C)NC(=O)CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
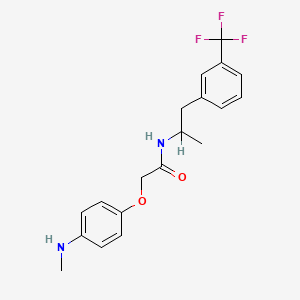
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)


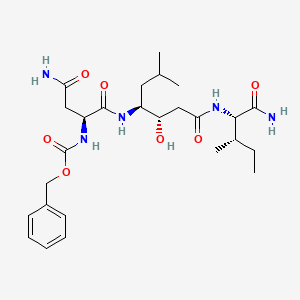
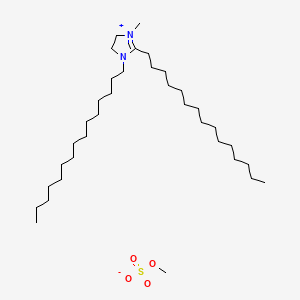
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)


